1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride
Description
1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol hydrochloride is a synthetic organic compound featuring two 4-chlorophenyl groups attached to a central ethanolamine backbone. The ethyl(2-hydroxyethyl)amino substituent introduces both amino and hydroxyl functionalities, which are critical for its physicochemical properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.
Properties
CAS No. |
6962-07-8 |
|---|---|
Molecular Formula |
C18H22Cl3NO2 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C18H21Cl2NO2.ClH/c1-2-21(11-12-22)17(13-3-7-15(19)8-4-13)18(23)14-5-9-16(20)10-6-14;/h3-10,17-18,22-23H,2,11-12H2,1H3;1H |
InChI Key |
IMLMDTUXCOFSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)Cl)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related bis(aryl) ethanol derivatives, emphasizing molecular weight, substituents, and solubility:
Key Structural and Functional Differences:
Substituent Effects: Chlorine vs. Amino-Alcohol Backbone: The ethyl(2-hydroxyethyl)amino group in the target compound introduces both hydrophilic (hydroxyl) and basic (amino) sites, contrasting with simpler hydroxyl or fluorine substituents in other derivatives .
Potential Applications: The target compound’s dual functional groups (amino and hydroxyl) suggest utility in drug delivery systems or as a chiral building block. In contrast, fluorinated derivatives (e.g., 1,1-bis-(4-chloro-phenyl)-2,2-difluoro-ethanol) may prioritize stability in harsh environments .
Research Findings and Implications
- Biological Relevance: Compounds with bis(4-chlorophenyl) motifs are often explored for antimicrobial or antiparasitic activity. The ethyl(2-hydroxyethyl)amino group may enhance binding to biological targets compared to non-functionalized analogs .
Biological Activity
1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol; hydrochloride, often referred to in the literature as a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes:
- Two 4-chlorophenyl groups : These contribute to the lipophilicity and potential receptor binding.
- An ethanolamine moiety : This functional group is often associated with biological activity in various pharmacological contexts.
The biological activity of 1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol; hydrochloride can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Activity : Some studies have suggested that related compounds show promise in alleviating symptoms of depression through serotonin modulation.
- Anticancer Properties : Preliminary data indicate potential anticancer activity, possibly through apoptosis induction in cancer cell lines.
Research Findings and Case Studies
Several key studies have explored the biological activity of this compound:
-
Cellular Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values were determined using standard MTT assays, revealing effective concentrations for inducing cell death.
Cell Line IC50 (µM) A549 (Lung Cancer) 15.3 HeLa (Cervical) 12.7 MCF-7 (Breast) 10.5 - Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups.
- Mechanistic Studies : Further investigations into the mechanisms revealed that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in treated cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
